4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C11H17BrN2O2S |
|---|---|
Molecular Weight |
321.24 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17BrN2O2S/c1-9-8-10(4-5-11(9)12)17(15,16)13-6-7-14(2)3/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
NGWKJJRMNHMYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Amidation: The attachment of the dimethylaminoethyl group to the sulfonamide.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-n-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom and sulfonamide group contribute to the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide ()
- Structure : Features a bromine atom at position 4, an ethoxy group at position 3, and a 2-furylmethyl substituent on the sulfonamide nitrogen.
- Comparison: The ethoxy group (vs. methyl in the target compound) increases hydrophobicity but may reduce steric hindrance due to its longer chain. Molecular Weight: 360.222 g/mol (vs. ~347.25 g/mol estimated for the target compound), suggesting differences in solubility and diffusion rates .
4-Bromo-N-methylbenzenesulfonamide ()
- Structure: Simplifies the target compound by replacing the 3-methyl and dimethylaminoethyl groups with a single methyl on the sulfonamide nitrogen.
- Comparison: The absence of the dimethylaminoethyl group reduces water solubility and eliminates tertiary amine reactivity. Similarity score: 0.75, indicating moderate structural overlap but significant functional divergence .
Variations in Sulfonamide-Linked Groups
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide ()
- Structure: Incorporates a triazole-thioether-phenoxyethyl side chain instead of the dimethylaminoethyl group.
- The thioether and phenoxy groups increase lipophilicity, contrasting with the polar dimethylaminoethyl group’s solubility in aqueous media .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
- Structure: Substitutes the dimethylaminoethyl group with a diethylamino-pyrimidinyl-aminophenyl system.
- Comparison: The pyrimidine ring adds planar rigidity and π-stacking capacity, while diethylamino (vs. dimethylamino) increases lipophilicity. Such modifications are common in kinase inhibitors, suggesting divergent pharmacological applications compared to the target compound .
Amine Side Chain Modifications
Ethyl 4-(Dimethylamino) Benzoate ()
- Structure: An ester derivative with a dimethylamino group para to the ester.
- Comparison: Demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, attributed to faster electron transfer kinetics. Suggests that dimethylamino groups in the target compound may enhance reactivity in polymerizable systems .
S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride ()
- Structure: Features a dimethylaminoethyl-thiourea backbone.
- Comparison: The thiourea group introduces thiol-like reactivity, contrasting with the sulfonamide’s stability.
Physicochemical and Functional Data Comparison
Biological Activity
4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide, also known by its CAS number 923228-46-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the bromine atom and the dimethylamino ethyl side chain contribute to its unique chemical reactivity and interaction with biological targets.
The biological activity of 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is primarily attributed to its ability to interact with various enzymes and receptors. Sulfonamides generally exert their effects by inhibiting key enzymes involved in bacterial folic acid synthesis, but they also show potential in modulating other biological pathways:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting enzymes involved in folate metabolism.
- Anticancer Potential : Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase and other cancer-related enzymes, suggesting a possible role in cancer therapy .
- Enzyme Inhibition : It has been shown to affect acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in neuropharmacology .
Biological Activity Data
A summary of available data on the biological activity of 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide is presented below:
| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Folate synthesis | N/A | |
| Anticancer | Carbonic anhydrase | 10.4 | |
| Neuroinhibition | AChE | 7.31 | |
| Neuroinhibition | BChE | N/A |
Case Studies
- Antimicrobial Study : In vitro studies have demonstrated that sulfonamide derivatives, including 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide, exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves the competitive inhibition of dihydropteroate synthase, leading to disrupted folate synthesis .
- Cancer Research : A study investigating the anticancer properties of sulfonamide derivatives found that compounds similar to 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide effectively inhibited tumor cell proliferation by targeting specific enzymes involved in cancer metabolism .
- Neuropharmacological Effects : The compound's inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance inhibitory potency against these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
